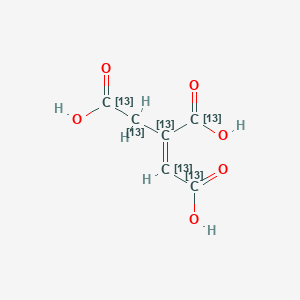

(Z)-Aconitic acid-13C6

Description

Propriétés

Formule moléculaire |

C6H6O6 |

|---|---|

Poids moléculaire |

180.06 g/mol |

Nom IUPAC |

(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clé InChI |

GTZCVFVGUGFEME-JFDKUEQDSA-N |

SMILES isomérique |

[13CH2](/[13C](=[13CH]/[13C](=O)O)/[13C](=O)O)[13C](=O)O |

SMILES canonique |

C(C(=CC(=O)O)C(=O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

(Z)-Aconitic Acid-13C6: An In-Depth Technical Guide to its Biochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid-13C6, also known as cis-Aconitic acid-13C6, is a stable isotope-labeled form of cis-aconitic acid, a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). This guide provides a comprehensive overview of its biochemical properties, applications in metabolic research, and detailed methodologies for its use. The uniform labeling of all six carbon atoms with the heavy isotope of carbon (¹³C) makes it an invaluable tool for tracing metabolic pathways and quantifying metabolic fluxes, offering critical insights into cellular physiology and disease.

Core Biochemical Properties

(Z)-Aconitic acid is the cis-isomer of aconitic acid and is formed by the dehydration of citric acid.[1][2] In the second step of the Krebs cycle, the enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as a transient intermediate that normally remains bound to the enzyme.[3]

The incorporation of six ¹³C atoms into the (Z)-Aconitic acid molecule provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart by mass spectrometry. This property is fundamental to its application as a tracer in metabolic studies.

Quantitative Data

| Property | Value | Source |

| Chemical Formula | ¹³C₆H₆O₆ | [4] |

| Molecular Weight | 180.05 g/mol | [4] |

| CAS Number | 2456413-64-0 | [4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | Vendor Specific |

| Physical Form | Solid | Vendor Specific |

| Solubility | Soluble in water | General Knowledge |

Applications in Research and Drug Development

The primary applications of this compound stem from its role as a metabolic tracer and an internal standard in quantitative analyses.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[5][6] By introducing this compound or, more commonly, upstream ¹³C-labeled substrates like ¹³C-glucose or ¹³C-glutamine, researchers can track the incorporation of the ¹³C label into cis-aconitate and other Krebs cycle intermediates.[5][7] The pattern and extent of labeling in these metabolites provide quantitative information about the activity of the Krebs cycle and connected pathways. This is crucial for understanding metabolic reprogramming in diseases such as cancer and for evaluating the mechanism of action of drugs that target metabolism.[8]

Internal Standard for Quantitative Metabolomics

In mass spectrometry-based metabolomics, this compound serves as an ideal internal standard for the accurate quantification of unlabeled cis-aconitic acid in biological samples.[4] Since it has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of the labeled standard to a sample, any variations in sample preparation and analysis can be normalized, leading to highly accurate and reproducible quantification.

Experimental Protocols

While specific protocols can vary based on the experimental setup and biological system, the following provides a general framework for the use of this compound in metabolic studies.

Protocol 1: ¹³C-Labeling Experiment for Metabolic Flux Analysis

This protocol outlines the general steps for a ¹³C-labeling experiment using a ¹³C-labeled precursor to trace the Krebs cycle, where the labeling of cis-aconitate would be analyzed.

1. Cell Culture and Labeling:

- Culture cells to the desired confluence in a standard medium.

- Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine) at a defined concentration. The unlabeled version of the substrate should be omitted.

- Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time will depend on the metabolic rates of the specific cell type and pathway being investigated.

2. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells and extract metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water in various ratios.

- Centrifuge the cell lysate to pellet proteins and cellular debris.

- Collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (MS):

- Analyze the metabolite extract using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

- For GC-MS analysis, metabolites are typically derivatized to increase their volatility.

- The mass spectrometer is set to detect the mass isotopologue distribution (MID) of cis-aconitate and other Krebs cycle intermediates.

4. Data Analysis:

- Correct the raw mass spectrometry data for the natural abundance of ¹³C.

- Use the corrected MIDs to calculate metabolic fluxes using specialized software packages (e.g., INCA, Metran).

Protocol 2: Quantitative Analysis using this compound as an Internal Standard

1. Sample Preparation:

- To each biological sample (e.g., cell lysate, plasma, tissue homogenate), add a known amount of this compound solution.

- Perform metabolite extraction as described in Protocol 1.

2. LC-MS Analysis:

- Analyze the samples using a targeted LC-MS method.

- The method should be optimized for the separation and detection of cis-aconitic acid.

- Monitor the specific mass-to-charge ratios (m/z) for both unlabeled cis-aconitic acid and this compound.

3. Quantification:

- Calculate the peak area ratio of the endogenous (unlabeled) cis-aconitic acid to the this compound internal standard.

- Determine the concentration of the endogenous cis-aconitic acid by comparing this ratio to a standard curve generated with known concentrations of unlabeled cis-aconitic acid and a fixed concentration of the internal standard.

Visualizations

The Krebs Cycle and the Role of cis-Aconitate

The following diagram illustrates the position of cis-aconitate within the Krebs cycle.

Caption: The Krebs Cycle showing the intermediate role of cis-Aconitate.

General Workflow for ¹³C Metabolic Flux Analysis

This diagram outlines the key steps in a typical ¹³C-MFA experiment.

Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its application in metabolic flux analysis provides a dynamic view of cellular metabolism, offering insights that are not achievable through static measurements of metabolite levels alone. As an internal standard, it ensures the accuracy and reliability of quantitative metabolomic data. A thorough understanding of its biochemical properties and the experimental methodologies for its use is essential for leveraging its full potential in basic research and in the development of novel therapeutics.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000072) [hmdb.ca]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]

- 8. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

The Role of (Z)-Aconitic Acid-¹³C₆ in Elucidating Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production and biosynthesis.[1][2][3] The stable isotope-labeled form, (Z)-Aconitic acid-¹³C₆, serves as a powerful tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[1] This technique allows for the precise quantification of metabolic reaction rates, or fluxes, within living cells, providing invaluable insights into cellular physiology and pathology.[4][5] This technical guide provides an in-depth overview of the application of (Z)-Aconitic acid-¹³C₆ in cellular metabolism research, detailing its role as a tracer, experimental methodologies, and data interpretation.

(Z)-Aconitic Acid in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, or Krebs cycle, is a series of enzymatic reactions that oxidizes acetyl-CoA to carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂). (Z)-Aconitic acid is formed from citrate through a dehydration reaction catalyzed by the enzyme aconitase. It is then subsequently hydrated by the same enzyme to form isocitrate. The use of (Z)-Aconitic acid-¹³C₆ allows researchers to trace the progression of the ¹³C labels through the downstream intermediates of the TCA cycle, providing a quantitative measure of the cycle's activity.

Below is a diagram illustrating the entry of (Z)-Aconitic acid-¹³C₆ into the TCA cycle and the subsequent distribution of the ¹³C label.

Quantitative Analysis of Metabolic Fluxes

The primary application of (Z)-Aconitic acid-¹³C₆ is in ¹³C-MFA studies to quantify the flux through the TCA cycle. By measuring the isotopic enrichment of downstream metabolites over time, researchers can model and calculate the rates of the enzymatic reactions.

Sample Quantitative Data

The following table presents a hypothetical time-course of the mass isotopomer distribution of (Z)-Aconitic acid in LNCaP cells cultured with a ¹³C-labeled substrate, based on publicly available data. This type of data is crucial for calculating metabolic fluxes.

| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| 0 | 95.0 | 4.0 | 0.8 | 0.1 | 0.05 | 0.05 | 0.0 |

| 1 | 70.5 | 8.5 | 10.0 | 3.0 | 5.0 | 2.0 | 1.0 |

| 4 | 50.2 | 10.1 | 15.3 | 8.2 | 10.1 | 4.1 | 2.0 |

| 12 | 35.8 | 12.4 | 18.9 | 12.5 | 13.5 | 5.2 | 1.7 |

| 24 | 25.1 | 15.2 | 20.5 | 15.8 | 15.4 | 6.3 | 1.7 |

Table 1: Hypothetical Mass Isotopomer Distribution of (Z)-Aconitic Acid Over Time. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Experimental Protocols

A typical ¹³C tracer experiment using (Z)-Aconitic acid-¹³C₆ involves several key steps, from cell culture to data analysis.

Experimental Workflow

The general workflow for a ¹³C-MFA experiment is outlined in the diagram below.

Detailed Methodologies

1. Cell Culture and Tracer Introduction:

-

Cells of interest are cultured under controlled conditions to reach a steady metabolic state.

-

The standard culture medium is then replaced with a medium containing a known concentration of (Z)-Aconitic acid-¹³C₆. The concentration will vary depending on the cell type and experimental goals.

2. Time-Course Sampling and Quenching:

-

Cell samples are collected at various time points after the introduction of the tracer.

-

Metabolism is rapidly halted (quenched) to preserve the isotopic labeling pattern of the metabolites. A common method is to wash the cells with ice-cold saline and then add a cold solvent, such as 80% methanol.

3. Metabolite Extraction:

-

Metabolites are extracted from the quenched cells. This can be achieved by scraping the cells in the quenching solvent and then separating the soluble metabolites from the cell debris by centrifugation.

4. LC-MS/MS Analysis:

-

The extracted metabolites are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ion-pairing LC-MS/MS method using tributylamine as an ion-pairing agent is effective for the separation and detection of itaconate and cis-aconitate.[6]

-

The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the different mass isotopomers of the TCA cycle intermediates.

5. Data Processing and Flux Calculation:

-

The raw LC-MS/MS data is processed to determine the mass isotopomer distributions for each metabolite of interest at each time point.

-

This data, along with a stoichiometric model of the metabolic network, is used in software packages like INCA or Metran to calculate the intracellular metabolic fluxes.

Logical Relationships in Data Interpretation

Conclusion

(Z)-Aconitic acid-¹³C₆ is an indispensable tool for researchers seeking to quantitatively understand the dynamics of the TCA cycle and central carbon metabolism. Its application in ¹³C-MFA provides a detailed picture of cellular metabolic fluxes, which is critical for advancing our knowledge in various fields, including cancer metabolism, metabolic diseases, and drug development. The methodologies outlined in this guide provide a framework for designing and executing robust tracer experiments to unravel the complexities of cellular metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 3. Buy cis-Aconitic acid-¹³C₆ 99 atom ¹³C, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 13C-Labeled Aconitic Acid in Krebs Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 13C-labeled aconitic acid for metabolic flux analysis of the Krebs cycle. While the use of tracers like 13C-glucose and 13C-glutamine is well-established, this document focuses on the unique potential and practical considerations of using 13C-aconitic acid, a direct intermediate of the cycle. This guide provides a theoretical framework and detailed prospective experimental protocols for researchers interested in this novel approach.

Introduction to Aconitic Acid in the Krebs Cycle

Aconitic acid, in its cis-aconitate form, is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle.[1] It is formed from the dehydration of citrate by the enzyme aconitase and is subsequently hydrated by the same enzyme to form isocitrate.[1] Its central position makes it a potentially valuable entry point for isotopic tracers to study the flux and regulation of the downstream reactions of the cycle.

The Principle of 13C-Labeled Aconitic Acid Tracing

Metabolic flux analysis (MFA) using 13C-labeled substrates allows for the quantification of the rates (fluxes) of metabolic pathways.[2][3] By introducing 13C-labeled aconitic acid into a biological system, researchers can trace the path of the labeled carbon atoms as they are metabolized through the Krebs cycle and connected pathways. The distribution of these isotopes in downstream metabolites, known as mass isotopomer distributions (MIDs), can be measured by mass spectrometry. These MIDs provide quantitative information about the relative and absolute fluxes through the Krebs cycle and related anabolic and catabolic pathways.

Commercial Availability of 13C-Labeled Aconitic Acid

A critical prerequisite for conducting these studies is the availability of the isotopic tracer. 13C-labeled cis-aconitic acid is commercially available from several suppliers, including:

| Supplier | Product Name | Isotopic Purity | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | cis-Aconitic acid, trisodium salt trihydrate (¹³C₄, 99%) | 99% | 97% |

| MedChemExpress | (Z)-Aconitic acid-13C6 | Not specified | Not specified |

| Sigma-Aldrich | cis-Aconitic acid-¹³C₆ | 99 atom % ¹³C | 97% (CP) |

Proposed Experimental Workflow

The following section outlines a detailed, prospective protocol for using 13C-labeled aconitic acid in Krebs cycle analysis. This protocol is based on established methodologies for 13C-MFA.

Caption: A generalized experimental workflow for 13C-aconitic acid tracing studies.

Detailed Experimental Protocols

1. Cell Culture:

-

Cell Line Selection: Choose a cell line relevant to the research question. Considerations include the expression of potential aconitate transporters.

-

Culture Medium: Culture cells in a defined medium to minimize background from unlabeled sources. For steady-state labeling, cells should be in the exponential growth phase.

-

Culture Conditions: Maintain cells in a controlled environment (e.g., 37°C, 5% CO2).

2. Tracer Preparation:

-

Tracer: Utilize commercially available 13C-labeled cis-aconitic acid (e.g., ¹³C₄ or ¹³C₆).

-

Preparation: Dissolve the labeled aconitic acid in the culture medium to the desired final concentration. The optimal concentration will need to be determined empirically but should be sufficient to perturb the intracellular pool without causing toxicity.

3. Isotopic Labeling:

-

Steady-State Labeling: For steady-state MFA, replace the standard culture medium with the tracer-containing medium and incubate for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell type and proliferation rate but is typically several hours to a full cell cycle.

-

Dynamic Labeling: For kinetic flux analysis, introduce the tracer and collect samples at multiple time points to track the rate of label incorporation.

4. Metabolite Extraction:

-

Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

-

Extraction: Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water or a biphasic extraction with methanol, chloroform, and water.

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

5. Mass Spectrometry Analysis:

-

Instrumentation: Analyze the dried metabolite extracts using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Derivatization (for GC-MS): Derivatize the samples to increase the volatility of the metabolites. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the labeled metabolites.

6. Data Processing and Flux Calculation:

-

Mass Isotopomer Distribution (MID) Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C to determine the MIDs of the Krebs cycle intermediates.

-

Metabolic Modeling: Use a computational model of central carbon metabolism to simulate the expected MIDs for a given set of metabolic fluxes.

-

Flux Estimation: Employ software such as INCA, Metran, or WUFlux to estimate the intracellular fluxes by fitting the simulated MIDs to the experimentally measured MIDs.

Predicted Labeling Patterns from 13C-Aconitic Acid

The entry of 13C-labeled aconitic acid into the Krebs cycle will result in predictable labeling patterns in downstream metabolites.

Caption: Predicted labeling patterns in the Krebs cycle from [U-13C6] Aconitic Acid.

Assuming the use of uniformly labeled [U-13C6]aconitic acid, the initial turn of the Krebs cycle would produce:

-

Isocitrate: M+6

-

α-Ketoglutarate: M+5 (due to the loss of one 13CO2)

-

Succinyl-CoA, Succinate, Fumarate, Malate, and Oxaloacetate: M+4 (due to the loss of a second 13CO2)

The subsequent condensation of M+4 oxaloacetate with unlabeled acetyl-CoA would generate M+4 citrate, while condensation with M+2 acetyl-CoA (derived from other labeled sources like glucose) would produce M+6 citrate. The observed ratios of these citrate isotopologues can provide insights into the relative contributions of different carbon sources to the acetyl-CoA pool.

Considerations and Challenges

-

Cellular Uptake: A primary consideration is the mechanism and efficiency of aconitic acid transport into the cell and subsequently into the mitochondria. While transporters for aconitate have been identified in bacteria and fungi, their expression and activity in mammalian cells may vary.

-

Metabolic Fate of Exogenous Aconitate: The introduced aconitic acid must be readily incorporated into the mitochondrial Krebs cycle. The extent to which cytosolic aconitase or other enzymes might metabolize the tracer before it reaches the mitochondria is a potential confounding factor.

-

Isomer Specificity: The Krebs cycle utilizes cis-aconitate. While commercially available labeled aconitic acid is typically the cis-isomer, the potential for isomerization to trans-aconitate, which can inhibit aconitase, should be considered.

Conclusion

The use of 13C-labeled aconitic acid as a tracer for Krebs cycle analysis represents a novel and potentially powerful technique. By directly introducing a labeled intermediate, researchers may gain a more focused view of the downstream portion of the cycle. While this approach is not yet widely adopted and presents challenges related to cellular uptake and metabolism, the commercial availability of the tracer and the well-established methodologies of 13C-MFA provide a solid foundation for its development. The prospective protocols and theoretical considerations outlined in this guide are intended to serve as a starting point for researchers and drug development professionals seeking to explore this innovative approach to understanding cellular metabolism.

References

- 1. Redundancy in Citrate and cis-Aconitate Transport in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterizing MttA as a mitochondrial cis-aconitic acid transporter by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Aconitic Acid-13C6 for Metabolic Studies: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a cornerstone of modern systems biology, providing invaluable insights into the intricate network of biochemical reactions that underpin cellular function. While uniformly labeled glucose ([U-13C]-glucose) and glutamine ([U-13C]-glutamine) are the most commonly employed tracers for probing central carbon metabolism, the use of labeled intermediates of specific pathways offers a more targeted approach to understanding metabolic regulation. This technical guide focuses on (Z)-Aconitic acid-13C6, a stable isotope-labeled intermediate of the Krebs cycle, and its application as a tracer for dissecting the complexities of mitochondrial function and interconnected metabolic pathways.

(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate in the Krebs cycle, formed from citrate and subsequently converted to isocitrate by the enzyme aconitase.[1][2] The introduction of this compound allows for the direct interrogation of the Krebs cycle's activity, downstream of citrate synthesis. This can be particularly advantageous in studies where the initial steps of glucose or fatty acid oxidation are not the primary focus, or when investigating the metabolic consequences of enzymatic dysregulation within the cycle itself. This guide will provide a comprehensive overview of the metabolic pathways involving aconitic acid, a detailed experimental protocol for utilizing this compound in cell culture-based studies, and a framework for data interpretation.

Metabolic Pathways Involving (Z)-Aconitic Acid

(Z)-Aconitic acid is centrally positioned within the Krebs cycle, a series of enzymatic reactions crucial for cellular energy production and the generation of biosynthetic precursors.[3][4] The fully 13C-labeled backbone of this compound serves as a powerful tool to trace the flow of carbon through this vital metabolic hub.

The metabolic fate of the 13C atoms from this compound can be tracked as they are incorporated into downstream intermediates of the Krebs cycle. The immediate conversion of this compound by aconitase yields Isocitrate-13C6. Subsequent decarboxylation steps lead to the formation of α-Ketoglutarate-13C5 and then Succinyl-CoA-13C4, with the release of 13CO2. The symmetric nature of succinate results in a scrambling of the isotopic label. This progression of labeled isotopologues provides a direct measure of the forward flux through the Krebs cycle.

Furthermore, the Krebs cycle is intricately connected to other metabolic pathways. For instance, α-ketoglutarate is a precursor for the synthesis of glutamate and other amino acids. Citrate, which is in equilibrium with cis-aconitate, can be exported to the cytosol and cleaved to produce acetyl-CoA for fatty acid synthesis. By monitoring the isotopic enrichment in these connected pathways, researchers can gain a more holistic understanding of cellular metabolism.

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment using this compound in cultured mammalian cells. Optimization will be required for specific cell lines and experimental conditions.

1. Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.

-

Media Preparation: Prepare a labeling medium by supplementing glucose and glutamine-free RPMI 1640 medium with dialyzed fetal bovine serum (to minimize unlabeled substrates), unlabeled glucose and glutamine at desired concentrations, and this compound. The final concentration of the tracer should be optimized, but a starting point of 100 µM to 1 mM is recommended.

-

Labeling:

-

Aspirate the standard growth medium.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the approach to isotopic steady state.

-

2. Metabolism Quenching and Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity to preserve the in vivo state of metabolites.

-

Place the culture plate on dry ice.

-

Aspirate the labeling medium.

-

Immediately add a cold quenching solution (e.g., 80:20 methanol:water at -80°C).

-

-

Extraction:

-

Scrape the cells in the quenching solution.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

3. Analytical Methodology (LC-MS/MS)

-

Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) is ideal for separating and detecting the isotopologues of Krebs cycle intermediates.

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like organic acids.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for Krebs cycle intermediates.

-

Scan Mode: Perform full scan analysis to detect all isotopologues (from M+0 to M+6 for aconitate and isocitrate).

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue of the targeted metabolites.

-

Correct the raw data for the natural abundance of 13C.

-

Calculate the mass isotopologue distribution (MID) for each metabolite at each time point. The MID represents the fractional abundance of each isotopologue.

-

Data Presentation

The primary quantitative data from a this compound tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. The following table presents hypothetical but realistic MID data for key Krebs cycle intermediates after 8 hours of labeling, assuming the system has approached isotopic steady state.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| (Z)-Aconitic acid | 5 | 1 | 1 | 1 | 2 | 5 | 85 |

| Isocitrate | 8 | 1 | 1 | 2 | 3 | 8 | 77 |

| α-Ketoglutarate | 15 | 2 | 2 | 3 | 10 | 68 | 0 |

| Succinate | 25 | 3 | 5 | 12 | 55 | 0 | 0 |

| Fumarate | 28 | 4 | 6 | 15 | 47 | 0 | 0 |

| Malate | 30 | 5 | 7 | 18 | 40 | 0 | 0 |

| Citrate | 35 | 6 | 8 | 15 | 25 | 6 | 5 |

Note: Data are hypothetical and for illustrative purposes. M+n represents the mass of the isotopologue with 'n' 13C atoms. The distribution will vary depending on the cell type, metabolic state, and contribution from other carbon sources.

Conclusion

This compound represents a valuable, albeit underutilized, tool for the targeted investigation of the Krebs cycle and its associated metabolic pathways. By introducing a labeled substrate directly into the heart of mitochondrial metabolism, researchers can bypass the complexities of upstream pathways and gain a clearer picture of the cycle's dynamics. This approach is particularly powerful for studying diseases with known mitochondrial dysfunction, for evaluating the on-target effects of drugs that modulate Krebs cycle enzymes, and for elucidating the metabolic reprogramming that occurs in cancer and other proliferative diseases. The methodologies and data interpretation frameworks presented in this guide provide a solid foundation for scientists and drug development professionals to incorporate this compound into their research, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

- 1. Aconitic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for cis-Aconitic acid (HMDB0000072) [hmdb.ca]

- 3. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to (Z)-Aconitic Acid-¹³C₆ as a Tracer for the Tricarboxylic Acid (TCA) Cycle

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is a fundamental metabolic pathway essential for cellular energy production and the generation of biosynthetic precursors.[1] Quantifying the rate, or flux, of metabolites through this cycle is critical for understanding cellular physiology in both health and disease. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic networks.[2] (Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the TCA cycle, formed during the isomerization of citrate to isocitrate.[3] This guide details the use of fully labeled (Z)-Aconitic acid-¹³C₆ as a tracer to probe the intricacies of the TCA cycle. This compound can serve as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[4][5]

Core Principles: Aconitase and the Role of cis-Aconitate

The enzyme aconitase (aconitate hydratase, EC 4.2.1.3) catalyzes the reversible and stereospecific isomerization of citrate to isocitrate, proceeding through the intermediate cis-aconitate.[3] This reaction involves a dehydration step followed by a hydration step.[6] Aconitase exists in both mitochondrial and cytosolic forms, linking the TCA cycle to other metabolic processes like iron homeostasis.[1][7] In most mammalian cells, the aconitase reaction exists in a state of rapid equilibrium, maintaining a relatively stable ratio of citrate, cis-aconitate, and isocitrate (approximately 88:4:8).[8] Introducing ¹³C₆-labeled cis-aconitate allows for precise tracking of the six labeled carbon atoms as they are processed downstream in the TCA cycle.

Tracing the ¹³C₆ Label Through the TCA Cycle

When (Z)-Aconitic acid-¹³C₆ is introduced into a biological system, its six labeled carbons are incorporated into the TCA cycle. The label first appears in isocitrate (M+6), which is then decarboxylated to α-ketoglutarate (M+5). Subsequent enzymatic steps lead to the formation of succinate (M+4), fumarate (M+4), malate (M+4), and oxaloacetate (M+4). The analysis of the mass isotopologue distribution (MID) of these metabolites reveals the extent and rate of their synthesis from the provided tracer, offering a direct window into cycle flux.

Experimental Protocols

A generalized workflow for conducting a tracer experiment with (Z)-Aconitic acid-¹³C₆ involves cell culture, metabolite extraction, analytical detection, and data analysis.[2]

Cell Culture and Labeling

This protocol is generalized and may require optimization for specific cell lines or biological systems.[2][9]

-

Cell Seeding: Plate cells at a density that ensures they are in an exponential growth phase during the experiment.

-

Medium Exchange: When cells reach the desired confluency, replace the standard culture medium with a defined medium containing (Z)-Aconitic acid-¹³C₆ at a predetermined concentration.

-

Incubation: Culture the cells for a sufficient duration to approach isotopic steady state. The time required varies, but for TCA cycle intermediates, it may take several hours.[10][11]

Metabolite Extraction

This step is critical for preserving the metabolic state of the cells at the time of collection.

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold saline. Quench metabolism by adding liquid nitrogen directly to the culture dish.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the frozen cells.[12]

-

Collection: Scrape the cells and collect the cell lysate/solvent mixture.

-

Centrifugation: Centrifuge the extract at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites for analysis.

Analytical Methods

The extracted metabolites are analyzed to determine the extent of ¹³C incorporation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique due to its high sensitivity and throughput. It separates metabolites chromatographically and then detects their mass-to-charge ratio, allowing for the quantification of different mass isotopologues (e.g., M+0, M+1, M+2, etc.).[13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR can provide detailed information about the specific position of ¹³C labels within a molecule's carbon skeleton, which can be invaluable for resolving complex metabolic pathways.[16][17]

Data Analysis

-

Peak Integration: Integrate the areas of the peaks corresponding to each mass isotopologue for all measured TCA cycle intermediates.

-

Natural Abundance Correction: The raw isotopologue distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes using established algorithms.[13][14]

-

Fractional Enrichment Calculation: Calculate the fractional contribution of the tracer to each metabolite pool to understand the relative activity of the pathway.[10]

Data Presentation and Interpretation

Quantitative data from ¹³C tracer experiments are summarized as Mass Isotopologue Distributions (MIDs). The MID for a given metabolite is the vector of the fractional abundances of all its isotopologues. For a 6-carbon intermediate like citrate, labeling with (Z)-Aconitic acid-¹³C₆ would ideally result in a high abundance of the M+6 isotopologue.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) in TCA Cycle Intermediates Following (Z)-Aconitic Acid-¹³C₆ Labeling

| Metabolite | Carbon Atoms | Expected Primary Isotopologue | Fractional Abundance (M+0) | Fractional Abundance (M+1) | Fractional Abundance (M+2) | Fractional Abundance (M+3) | Fractional Abundance (M+4) | Fractional Abundance (M+5) | Fractional Abundance (M+6) |

| cis-Aconitate | 6 | M+6 | 0.05 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.95 |

| Isocitrate | 6 | M+6 | 0.10 | 0.01 | 0.01 | 0.01 | 0.02 | 0.05 | 0.80 |

| α-Ketoglutarate | 5 | M+5 | 0.15 | 0.01 | 0.02 | 0.02 | 0.05 | 0.75 | 0.00 |

| Succinate | 4 | M+4 | 0.20 | 0.02 | 0.03 | 0.05 | 0.70 | 0.00 | 0.00 |

| Malate | 4 | M+4 | 0.22 | 0.02 | 0.04 | 0.06 | 0.66 | 0.00 | 0.00 |

Note: Values are hypothetical and represent the expected labeling pattern at isotopic steady state. The M+0 fraction represents the unlabeled pool of the metabolite. Minor abundances in other isotopologues can arise from contributions from other metabolic pathways or incomplete labeling.

Interpretation:

-

A high fractional abundance of the expected primary isotopologue (e.g., M+5 for α-ketoglutarate) indicates a high flux from cis-aconitate into that metabolite pool.

-

The relative labeling across the different intermediates can be used to identify potential bottlenecks or alternative metabolic routes.

-

Comparing MIDs between different experimental conditions (e.g., drug-treated vs. control) can reveal metabolic reprogramming.[18]

Conclusion

References

- 1. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Aconitase - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.northwestern.edu [cancer.northwestern.edu]

- 12. uab.edu [uab.edu]

- 13. Disruption of the TCA cycle reveals an ATF4-dependent integration of redox and amino acid metabolism | eLife [elifesciences.org]

- 14. Disruption of the TCA cycle reveals an ATF4-dependent integration of redox and amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Understanding Carbon Flow with (Z)-Aconitic acid-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of (Z)-Aconitic acid-13C6, a stable isotope-labeled intermediate of the Krebs cycle, for tracing carbon flow and elucidating metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, pharmacology, and biochemistry.

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, formed via the dehydration of citric acid.[1][2] The use of its stable isotope-labeled form, this compound, allows for the precise tracking of carbon atoms as they are metabolized through the central carbon metabolism.[1][2] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is a powerful tool for quantifying the rates of metabolic reactions within a living system.

The primary enzyme responsible for the conversion of citrate to isocitrate via cis-aconitate is aconitase.[3][4] This enzyme is sensitive to oxidative stress, and its activity can influence the overall metabolic flux through the Krebs cycle.[3][5] By introducing this compound, researchers can directly probe the activity of the downstream portion of the Krebs cycle and investigate how various physiological or pathological conditions, or the introduction of therapeutic agents, affect this central metabolic hub.

A particularly relevant application is in the study of inflammatory responses, where metabolites of the Krebs cycle, such as itaconate (derived from cis-aconitate), have been shown to act as signaling molecules.[6][7][8]

Hypothetical Experimental Application: Probing Mitochondrial Dysfunction in Response to a Novel Therapeutic Agent

This guide will use a hypothetical experimental design to illustrate the utility of this compound. The objective of this notional experiment is to assess the impact of a fictional therapeutic compound, "Compound X," on the metabolic flux of the Krebs cycle in a human cell line. It is hypothesized that Compound X may induce mitochondrial dysfunction, thereby altering the flow of carbon through the TCA cycle.

Experimental Workflow

The general workflow for a 13C metabolic flux analysis experiment using this compound is as follows:

Caption: Experimental workflow for 13C metabolic flux analysis.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments involved in tracing carbon flow with this compound.

Cell Culture and Isotope Labeling

-

Cell Line: A human cancer cell line (e.g., A549) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 6-well plates and allowed to reach 70-80% confluency. They are then treated with either a vehicle control or "Compound X" at a predetermined concentration for 24 hours.

-

Isotope Labeling: After the treatment period, the standard medium is replaced with a labeling medium containing a specific concentration of this compound. The cells are incubated in this medium for a defined period (e.g., 4 hours) to allow for the incorporation of the labeled carbon into downstream metabolites.

Metabolite Extraction

-

Quenching: To halt all enzymatic activity, the labeling medium is rapidly aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Immediately after, ice-cold 80% methanol is added to each well.

-

Extraction: The cells are scraped in the cold methanol and transferred to a microcentrifuge tube. The mixture is vortexed and then centrifuged at high speed to pellet the protein and cell debris.

-

Sample Preparation: The supernatant, containing the extracted metabolites, is transferred to a new tube and dried under a stream of nitrogen gas or using a vacuum concentrator.

Analytical Methods

-

LC-MS/MS Analysis: The dried metabolite extracts are reconstituted in a suitable solvent (e.g., 50% methanol). The samples are then analyzed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). This technique allows for the separation and detection of individual metabolites and their 13C-labeled isotopologues.

-

GC-MS Analysis: For certain metabolites, gas chromatography-mass spectrometry (GC-MS) can be employed. This requires a derivatization step to make the metabolites volatile. The dried extracts are derivatized (e.g., with MTBSTFA) and then injected into the GC-MS system.

Data Presentation and Interpretation

The primary data obtained from the mass spectrometer is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite.

Hypothetical Quantitative Data

The following table summarizes hypothetical MID data for key Krebs cycle intermediates following a 4-hour incubation with this compound in both vehicle-treated and Compound X-treated cells.

| Metabolite | Isotopologue | Vehicle Control (Mean % Abundance ± SD) | Compound X (Mean % Abundance ± SD) |

| Isocitrate | M+6 | 85.2 ± 3.1 | 65.7 ± 4.5 |

| M+0 | 14.8 ± 3.1 | 34.3 ± 4.5 | |

| α-Ketoglutarate | M+5 | 78.9 ± 4.2 | 52.1 ± 5.1 |

| M+0 | 21.1 ± 4.2 | 47.9 ± 5.1 | |

| Succinate | M+4 | 65.4 ± 5.5 | 35.8 ± 6.2 |

| M+0 | 34.6 ± 5.5 | 64.2 ± 6.2 | |

| Fumarate | M+4 | 62.1 ± 5.1 | 31.5 ± 5.8 |

| M+0 | 37.9 ± 5.1 | 68.5 ± 5.8 | |

| Malate | M+4 | 60.3 ± 4.8 | 29.7 ± 5.5 |

| M+0 | 39.7 ± 4.8 | 70.3 ± 5.5 |

Interpretation of Hypothetical Data:

The data suggests that treatment with Compound X leads to a significant decrease in the incorporation of the 13C label from this compound into downstream Krebs cycle intermediates. This is evidenced by the lower fractional abundance of the fully labeled isotopologues (M+6 for isocitrate, M+5 for α-ketoglutarate, and M+4 for subsequent intermediates) and a corresponding increase in the unlabeled (M+0) fraction. This result would support the hypothesis that Compound X impairs the metabolic flux through the Krebs cycle.

Visualization of Metabolic Pathways

The following diagram illustrates the flow of the 13C label from this compound through the Krebs cycle.

Caption: Carbon flow from this compound in the Krebs Cycle.

Conclusion

The use of this compound as a metabolic tracer provides a powerful and direct method for investigating the carbon flow through the latter half of the Krebs cycle. This approach is particularly valuable for studying the effects of drugs on mitochondrial metabolism and for elucidating the metabolic reprogramming that occurs in various disease states. The detailed protocols and data interpretation framework presented in this guide offer a foundation for researchers to design and execute their own 13C metabolic flux analysis experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

- 7. Krebs Cycle Reimagined: The Emerging Roles of Succinate and Itaconate as Signal Transducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(Z)-Aconitic Acid-13C6: A Technical Guide to its Role in Citrate Isomerization and Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, the central hub of cellular metabolism. The isotopically labeled form, (Z)-Aconitic acid-13C6, serves as a powerful tracer for elucidating the dynamics of citrate isomerization and overall metabolic flux. This technical guide provides an in-depth overview of the role of this compound in metabolic studies, detailed experimental protocols for its use, and a quantitative analysis of its application in understanding the intricate process of citrate conversion to isocitrate catalyzed by the enzyme aconitase.

This compound is the 13C-labeled version of (Z)-Aconitic acid.[1] It is an intermediate in the tricarboxylic acid cycle, formed through the dehydration of citric acid.[1] This labeled compound is valuable as a tracer and as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS.[1] The use of stable heavy isotopes, such as 13C, has become a common practice in drug development to track and quantify metabolic processes.[1]

The Isomerization of Citrate: The Role of Aconitase

The conversion of citrate to its isomer, isocitrate, is a critical step in the TCA cycle, preceding the first oxidative decarboxylation of the cycle. This stereospecific isomerization is catalyzed by the enzyme aconitase (aconitate hydratase). The reaction proceeds via a two-step dehydration-hydration mechanism, with (Z)-aconitate as a bound intermediate.

Aconitase is an iron-sulfur protein that facilitates the removal of a water molecule from citrate to form the enzyme-bound intermediate cis-aconitate. Subsequently, the same enzyme catalyzes the re-addition of a water molecule to cis-aconitate in a different orientation to form isocitrate. The use of isotopic tracers, such as deuterium, has been instrumental in studying the kinetic isotope effects of this reaction, providing insights into the proton transfer steps of the mechanism.

This compound in Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. The methodology involves introducing a 13C-labeled substrate, such as this compound or more commonly, 13C-labeled glucose or glutamine, into a biological system and tracking the incorporation of the 13C label into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through various metabolic pathways.

While direct feeding of this compound is less common than using upstream precursors like glucose or glutamine, its application can provide specific insights into the forward and reverse fluxes of the aconitase reaction and its connectivity to other metabolic pathways. For instance, in studies of renal cell metabolism, [3-13C]citrate has been used to monitor the metabolic fate of citrate and quantify fluxes through the Krebs cycle and related pathways.[2][3]

Quantitative Data from Isotope Tracing Studies

The following table summarizes representative data from a hypothetical 13C-labeling experiment designed to probe citrate isomerization. In this scenario, cells are incubated with [U-13C6]glucose, and the mass isotopomer distribution of key TCA cycle intermediates is measured at isotopic steady state.

| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |

| Citrate | M+2 | 65 | Derived from the first turn of the TCA cycle with labeled Acetyl-CoA. |

| M+3 | 15 | Indicates pyruvate carboxylase activity. | |

| M+4 | 10 | Derived from the second turn of the TCA cycle. | |

| M+5 | 5 | Suggests reductive carboxylation of α-ketoglutarate. | |

| M+6 | 5 | Fully labeled citrate from multiple turns. | |

| (Z)-Aconitate | M+2 | 63 | Reflects the labeling pattern of its precursor, citrate. |

| M+3 | 14 | Consistent with the M+3 labeling of citrate. | |

| M+4 | 12 | Reflects the labeling pattern of its precursor, citrate. | |

| M+5 | 6 | Consistent with the M+5 labeling of citrate. | |

| M+6 | 5 | Reflects the labeling pattern of its precursor, citrate. | |

| Isocitrate | M+2 | 60 | Similar labeling to citrate and aconitate, indicating flux through aconitase. |

| M+3 | 16 | Consistent with the M+3 labeling of citrate and aconitate. | |

| M+4 | 13 | Similar labeling to citrate and aconitate, indicating flux through aconitase. | |

| M+5 | 7 | Consistent with the M+5 labeling of citrate and aconitate. | |

| M+6 | 4 | Similar labeling to citrate and aconitate, indicating flux through aconitase. |

This table presents illustrative data based on the principles of 13C-MFA. Actual results will vary depending on the experimental conditions and biological system.

Experimental Protocols

A generalized protocol for a 13C metabolic flux analysis experiment is provided below. Specific modifications would be necessary for the direct use of this compound as the tracer.

Protocol: 13C Metabolic Flux Analysis using a Labeled Substrate

1. Cell Culture and Labeling:

- Culture cells of interest to the desired density in standard growth medium.

- Replace the standard medium with a medium containing the 13C-labeled substrate (e.g., [U-13C6]glucose or a specific concentration of this compound).

- Incubate the cells for a predetermined period to allow for the label to incorporate into intracellular metabolites and reach isotopic steady state. This duration can range from minutes to hours depending on the metabolic rates of the system under study.

2. Metabolite Extraction:

- Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

- Dry the metabolite extract, for instance, using a vacuum concentrator.

3. Analytical Measurement:

- Resuspend the dried metabolite extract in a suitable solvent for analysis.

- Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of the target metabolites (e.g., citrate, aconitate, isocitrate).

4. Data Analysis and Flux Calculation:

- Correct the raw mass spectrometry data for the natural abundance of 13C.

- Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model.

- The software will estimate the intracellular metabolic fluxes that best explain the observed mass isotopomer distributions.

Visualizing the Pathway and Workflow

Citrate Isomerization Pathway

The following diagram illustrates the enzymatic conversion of citrate to isocitrate via the intermediate (Z)-aconitate, as catalyzed by aconitase within the TCA cycle.

Caption: The aconitase-catalyzed isomerization of citrate to isocitrate via (Z)-aconitate.

Experimental Workflow for 13C Metabolic Flux Analysis

This diagram outlines the major steps involved in a typical 13C-MFA experiment, from cell culture to data analysis.

Caption: A generalized workflow for conducting a 13C metabolic flux analysis experiment.

Conclusion

This compound, as a stable isotope-labeled intermediate of the TCA cycle, is a valuable tool for researchers in metabolism and drug development. Its use in 13C metabolic flux analysis, either directly or as a downstream product of other tracers, enables the detailed interrogation of citrate isomerization and the broader metabolic network. The methodologies and data presented in this guide provide a foundation for designing and interpreting experiments aimed at understanding the intricate regulation of cellular metabolism in both health and disease.

References

Correcting for Mother Nature: An In-depth Technical Guide to Natural Abundance Correction for (Z)-Aconitic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotopically labeled compounds are indispensable tools in drug development and metabolic research, enabling precise tracing of molecular fates. (Z)-Aconitic acid-13C6, a stable isotope-labeled intermediate of the Tricarboxylic Acid (TCA) cycle, is crucial for studying cellular metabolism and the impact of therapeutic agents on this central pathway. However, the inherent natural abundance of heavy isotopes, particularly ¹³C, in biological systems can significantly impact the accuracy of mass spectrometry data, leading to potential misinterpretation of results. This technical guide provides a comprehensive overview of the principles and a detailed protocol for the natural abundance correction of this compound data. It is intended to equip researchers with the necessary knowledge to ensure the integrity and accuracy of their metabolomic findings.

The Imperative of Natural Abundance Correction

In mass spectrometry, the presence of naturally occurring stable isotopes leads to the observation of isotopologues, which are molecules that differ only in their isotopic composition. For carbon, approximately 1.1% of all atoms are the ¹³C isotope.[1] This means that even an unlabeled molecule of (Z)-Aconitic acid (C₆H₆O₆) will have a population of molecules containing one, two, or even more ¹³C atoms by chance. These naturally occurring ¹³C isotopes contribute to the mass spectrum at M+1, M+2, etc., peaks, where M is the mass of the monoisotopic molecule (containing only ¹²C, ¹H, and ¹⁶O).

When analyzing a sample containing intentionally labeled this compound, the measured signal for each mass isotopologue is a composite of the labeled compound and the naturally occurring isotopologues of the unlabeled compound. Failure to correct for this natural abundance will lead to an overestimation of the enrichment of the labeled species.

Quantitative Data for Correction

The first step in performing a natural abundance correction is to know the precise natural abundances of all stable isotopes of the elements present in the molecule of interest. For (Z)-Aconitic acid (C₆H₆O₆), the relevant isotopes are of carbon, hydrogen, and oxygen.

| Element | Isotope | Natural Abundance (%) | Mass (Da) |

| Carbon | ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 | |

| Hydrogen | ¹H | 99.9885 | 1.007825 |

| ²H (D) | 0.0115 | 2.014102 | |

| Oxygen | ¹⁶O | 99.757 | 15.994915 |

| ¹⁷O | 0.038 | 16.999132 | |

| ¹⁸O | 0.205 | 17.999160 |

(Data sourced from publicly available IUPAC data)

The Metabolic Context: (Z)-Aconitic Acid in the TCA Cycle

(Z)-Aconitic acid, or cis-aconitate, is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central metabolic hub for cellular energy production and biosynthesis. It is formed from citrate by the enzyme aconitase, which then converts it to isocitrate.[2] Tracing the flow of ¹³C from labeled precursors through (Z)-aconitate provides valuable insights into the activity of the upper part of the TCA cycle.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed methodology for sample preparation, mass spectrometry analysis, and data correction.

Sample Preparation

Proper sample preparation is critical for accurate analysis. The following is a general protocol for the extraction of organic acids from cell culture.

-

Cell Quenching and Lysis: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a cold solvent mixture, such as 80% methanol.

-

Metabolite Extraction: Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis, such as a mixture of water and an organic solvent.

Mass Spectrometry Analysis

For the analysis of (Z)-Aconitic acid, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

-

GC-MS: This often requires derivatization to make the organic acids volatile. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates trimethylsilyl (TMS) esters.

-

LC-MS: This technique can often analyze underivatized organic acids, which simplifies sample preparation. An ion-pairing reagent may be used to improve chromatographic separation.

A high-resolution mass spectrometer is recommended to accurately resolve the different isotopologues.

Data Acquisition and Correction Workflow

The following workflow outlines the process from data acquisition to the final, corrected results.

A Worked Example: Natural Abundance Correction for this compound

To illustrate the correction process, let's consider a hypothetical experiment where we analyze both an unlabeled (Z)-Aconitic acid standard and a sample containing this compound.

Step 1: Analyze the Unlabeled Standard

The mass spectrum of the unlabeled standard will show a base peak for the monoisotopic mass (M+0) and smaller peaks for the naturally occurring isotopologues (M+1, M+2, etc.).

| Isotopologue | Theoretical Relative Abundance (%) | Measured Relative Abundance (%) |

| M+0 (C₆H₆O₆) | 100.00 | 100.00 |

| M+1 | 6.74 | 6.75 |

| M+2 | 1.44 | 1.45 |

| M+3 | 0.19 | 0.20 |

| M+4 | 0.02 | 0.02 |

| M+5 | 0.00 | 0.00 |

| M+6 | 0.00 | 0.00 |

Step 2: Analyze the Labeled Sample

The mass spectrum of the sample containing this compound will show a prominent peak at M+6. However, the peaks for the other isotopologues will be a mixture of the labeled compound and the natural abundance of any endogenous, unlabeled aconitic acid.

| Isotopologue | Measured Relative Abundance (%) |

| M+0 | 5.00 |

| M+1 | 0.34 |

| M+2 | 0.07 |

| M+3 | 0.01 |

| M+4 | 0.00 |

| M+5 | 0.00 |

| M+6 | 100.00 |

Step 3: Perform the Correction

Using software such as IsoCor, a correction matrix is generated based on the elemental formula of (Z)-Aconitic acid and the known natural isotopic abundances. This matrix is then used to deconvolute the measured mass distribution of the labeled sample, removing the contribution from naturally occurring isotopes.

Step 4: The Corrected Data

The output is the true isotopologue distribution of the labeled (Z)-Aconitic acid, free from the interference of natural abundance.

| Isotopologue | Corrected Relative Abundance (%) |

| M+0 | 0.00 |

| M+1 | 0.00 |

| M+2 | 0.00 |

| M+3 | 0.00 |

| M+4 | 0.00 |

| M+5 | 0.00 |

| M+6 | 100.00 |

This corrected data can then be used for accurate downstream calculations, such as metabolic flux analysis.

Conclusion

References

A Technical Guide to the Chemical Synthesis of (Z)-Aconitic Acid-¹³C₆ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of (Z)-Aconitic acid-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in metabolomics and drug development research. The synthesis is based on the established method of dehydrating citric acid, adapted for the fully labeled ¹³C analogue. This document provides comprehensive experimental protocols, data presentation, and workflow visualizations to support its application in a research setting.

Overview and Significance

(Z)-Aconitic acid, or cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, formed by the dehydration of citric acid.[1][2][3][4][5] Its isotopically labeled form, (Z)-Aconitic acid-¹³C₆, serves as an invaluable tool in metabolic studies. It can be used as a tracer to follow the metabolic fate of aconitic acid and related metabolites or as an internal standard for accurate quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of (Z)-Aconitic acid-¹³C₆ is achieved through the dehydration of Citric acid-¹³C₆.

Chemical Synthesis Pathway

The synthesis of (Z)-Aconitic acid-¹³C₆ proceeds via the dehydration of Citric acid-¹³C₆. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves the removal of a water molecule to form a carbon-carbon double bond.

Caption: Chemical synthesis of (Z)-Aconitic acid-¹³C₆ from Citric acid-¹³C₆.

Experimental Protocol

This protocol is adapted from the established synthesis of unlabeled aconitic acid.[6] Researchers should perform a thorough risk assessment before conducting this experiment.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Notes |

| Citric acid-¹³C₆ monohydrate | ¹³C₆H₈O₇·H₂O | 216.09 | Isotopic Purity: ≥ 99 atom % ¹³C |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Reagent grade |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Reagent grade |

| Concentrated Hydrochloric Acid | HCl | 36.46 | Reagent grade |

| Water | H₂O | 18.02 | Deionized |

3.2. Synthesis Procedure

-

In a 1-liter round-bottom flask equipped with a reflux condenser, combine 21.6 g (0.1 mole) of powdered Citric acid-¹³C₆ monohydrate with a solution of 21 g (11.5 mL, 0.2 moles) of concentrated sulfuric acid in 10.5 mL of water.

-

Heat the mixture in an oil bath maintained at 140–145°C for seven hours.

-

Pour the resulting light brown solution into a shallow dish and rinse the flask with 1 mL of hot glacial acetic acid, adding the rinse to the dish.

-

Allow the solution to cool slowly to 41–42°C with occasional stirring to break up the solid mass of (Z)-Aconitic acid-¹³C₆ that separates.

-

Collect the solid product by suction filtration using a sintered glass funnel.

-

Press and drain the solid thoroughly until it is practically dry.

-

Transfer the crude product to a beaker and stir to a homogeneous paste with 7 mL of concentrated hydrochloric acid, cooled in an ice bath.

-

Collect the solid again by suction filtration, wash with two 1 mL portions of cold glacial acetic acid, and suck it thoroughly dry.

-

Spread the product in a thin layer on a porous plate or paper for final drying. The expected yield of the crude product is in the range of 41-44%.[6]

3.3. Purification

-

For further purification, recrystallize the crude (Z)-Aconitic acid-¹³C₆ from approximately 15 mL of glacial acetic acid. Use an acid-resistant filter for the hot solution.

-

Collect the resulting colorless needles by suction filtration.

-

Concentrate the mother liquor under reduced pressure to one-third of its volume to obtain a second crop of crystals.

-

Dry the purified product in a desiccator containing sodium hydroxide to remove all traces of acetic acid.

Analytical Characterization

The synthesized (Z)-Aconitic acid-¹³C₆ should be characterized to confirm its identity and purity using standard analytical techniques.

4.1. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | ¹³C₆H₆O₆ |

| Molecular Weight | 180.06 g/mol |

| Appearance | Colorless crystals |

| Isotopic Purity | ≥ 99 atom % ¹³C |

| Chemical Purity | ≥ 97% (CP) |

| Storage Temperature | -20°C |

4.2. Spectroscopic Data (Expected)

The following tables provide expected spectroscopic data for (Z)-Aconitic acid, which should be analogous for the ¹³C₆-labeled compound with adjustments for the ¹³C labeling.

¹H NMR Data (D₂O, pH 7.4)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.65 | s | =CH |

| 3.09 | s | -CH₂- |

Source: Human Metabolome Database[7]

¹³C NMR Data (D₂O, pH 7.4)

| Chemical Shift (ppm) | Assignment |

| 181.74 | C=O |

| 179.97 | C=O |

| 177.54 | C=O |

| 146.49 | =C |

| 126.23 | =CH |

| 46.13 | -CH₂- |

Source: Human Metabolome Database[7]

Mass Spectrometry Data

| Technique | Observation |

| Mass Shift | M+6 |

| GC-MS (of TMS derivative) | A characteristic fragmentation pattern is expected. |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a structured workflow.

Caption: Experimental workflow for the synthesis and analysis of (Z)-Aconitic acid-¹³C₆.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (Z)-Aconitic acid-13C6 (cis-Aconitic acid-13C6,顺乌头酸-13C6) - 仅供科研 | 稳定同位素 | MCE [medchemexpress.cn]

- 4. (Z)-Aconitic acid | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of (Z)-Aconitic Acid-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (Z)-Aconitic acid-¹³C₆, also known as cis-Aconitic acid-¹³C₆. As a crucial intermediate in the tricarboxylic acid (TCA) cycle, the integrity of this isotopically labeled compound is paramount for its use as a tracer in metabolic research and as an internal standard for quantitative analysis.[1][2][3] This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant biochemical pathways and experimental workflows.

Core Concepts: Stability Profile of (Z)-Aconitic Acid-¹³C₆

(Z)-Aconitic acid, the cis-isomer of aconitic acid, is inherently less stable than its trans-counterpart. The primary degradation pathways for (Z)-Aconitic acid involve isomerization to the more thermodynamically stable (E)-Aconitic acid (trans-Aconitic acid) and, under certain conditions, decarboxylation. The carbon-13 isotopic labeling in (Z)-Aconitic acid-¹³C₆ does not significantly alter its chemical stability, and therefore, its stability profile is expected to be comparable to the unlabeled compound.

Key Factors Influencing Stability:

-

pH: (Z)-Aconitic acid is most stable in neutral to slightly acidic aqueous solutions. Isomerization to the trans-form is accelerated in strongly acidic and strongly alkaline conditions.

-

Temperature: Elevated temperatures significantly increase the rate of isomerization to (E)-Aconitic acid. Long-term storage at room temperature is not recommended.

-

Light: The compound is light-sensitive, and exposure to light can promote degradation.

-

Moisture: (Z)-Aconitic acid is hygroscopic and should be protected from moisture.[4]

Quantitative Data Summary

Table 1: Recommended Storage and Handling of (Z)-Aconitic acid-¹³C₆

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | [4][5] |

| Light Exposure | Protect from light | [5] |

| Moisture | Store in a dry environment; hygroscopic | [4] |

| Shipping Condition | Room temperature in continental US; may vary elsewhere | [2][3] |

Table 2: Factors Affecting the Stability of (Z)-Aconitic Acid in Solution (based on unlabeled compound)

| Condition | Effect | Notes |

| Strongly Acidic pH | Accelerated isomerization to (E)-Aconitic acid. Potential for decarboxylation at low pH and high temperatures. | |

| Neutral pH | Relatively stable. | Optimal for short-term solution storage. |

| Strongly Alkaline pH | Accelerated isomerization to (E)-Aconitic acid. | |

| Elevated Temperature | Increased rate of isomerization. | Avoid prolonged exposure to heat. |

Signaling Pathways and Experimental Workflows

Role in the Tricarboxylic Acid (TCA) Cycle

(Z)-Aconitic acid is a key intermediate in the TCA cycle (also known as the Krebs cycle), where it is formed by the dehydration of citric acid, a reaction catalyzed by the enzyme aconitase. It is then subsequently hydrated by the same enzyme to form isocitrate.[1][2][3]

General Workflow for a Stability Study

A stability study for (Z)-Aconitic acid-¹³C₆ should be designed to evaluate the influence of various environmental factors over time. The following workflow is based on the principles outlined in the ICH Q1A guidelines.[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of (Z)-Aconitic acid-¹³C₆.

Protocol for Long-Term and Accelerated Stability Studies

This protocol is designed to assess the stability of (Z)-Aconitic acid-¹³C₆ in solid form under various storage conditions, in accordance with ICH Q1A guidelines.[6][7][8][9]

Objective: To determine the re-test period for solid (Z)-Aconitic acid-¹³C₆ and identify potential degradation products.

Materials:

-

(Z)-Aconitic acid-¹³C₆ (at least three different lots, if available)

-

Climate chambers with controlled temperature and humidity

-

Light-protective containers (e.g., amber glass vials)

-

Calibrated analytical balance

-

HPLC-MS system

Procedure:

-

Sample Preparation:

-

Aliquot approximately 5-10 mg of (Z)-Aconitic acid-¹³C₆ from each lot into separate, labeled, light-protective containers.

-

Prepare a sufficient number of samples for testing at all time points and conditions.

-

Tightly seal the containers.

-

-

Storage Conditions and Time Points:

-

Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH.

-

Time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Intermediate Study (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

-

Time points: 0, 3, 6, 9, and 12 months.

-

-

Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH.

-

Time points: 0, 1, 3, and 6 months.

-

-

Freezer Storage (Control): -20°C ± 5°C.

-

Time points: 0 and at the end of the study.

-

-

-

Sample Analysis:

-

At each time point, retrieve the samples from the respective storage conditions.

-

Allow the samples to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Analyze the samples using a validated stability-indicating HPLC-MS method (see Protocol 4.2).

-

Assess the appearance, purity (assay), and degradation products at each time point.

-

-

Data Evaluation:

-

Calculate the percentage of (Z)-Aconitic acid-¹³C₆ remaining at each time point relative to the initial (time 0) sample.

-

Identify and quantify any degradation products, such as (E)-Aconitic acid-¹³C₆.

-

Evaluate the data to establish a re-test period based on the stability profile.

-

Stability-Indicating HPLC-MS Method for the Analysis of (Z)-Aconitic Acid-¹³C₆ and its Isomer

This method is designed to separate and quantify (Z)-Aconitic acid-¹³C₆ from its primary degradation product, (E)-Aconitic acid-¹³C₆.

Objective: To provide a quantitative measure of the purity of (Z)-Aconitic acid-¹³C₆ and the levels of its trans-isomer.

Instrumentation and Materials:

-

UPLC or HPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

(Z)-Aconitic acid-¹³C₆ reference standard.

-

(E)-Aconitic acid (unlabeled, for method development and peak identification).

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column Temperature | 30°C |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-9 min: 2% B |

Mass Spectrometry Conditions (Example):

| Parameter | Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Monitored m/z | 179.03 (for [M-H]⁻ of ¹³C₆-Aconitic acid) |

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of (Z)-Aconitic acid-¹³C₆ in the appropriate solvent.

-